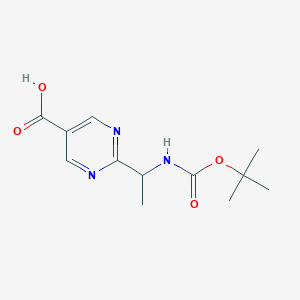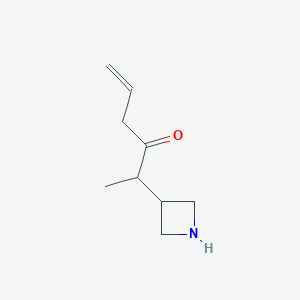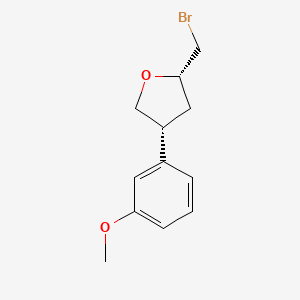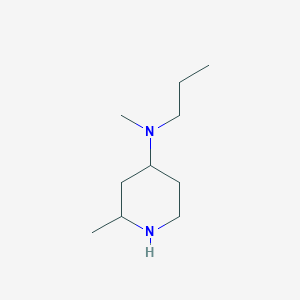
2-(1-((Tert-butoxycarbonyl)amino)ethyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar methods as described above. The choice of solvents and reaction conditions may be optimized for efficiency and yield. For example, the use of ionic liquids has been explored for high-temperature Boc deprotection of amino acids and peptides .
Chemical Reactions Analysis
Types of Reactions
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine.
Scientific Research Applications
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID involves the protection of amine groups, which prevents unwanted side reactions during chemical transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl derivatives: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
N-Boc amino acids: Commonly used in peptide synthesis and other biochemical applications.
Uniqueness
2-(1-((TERT-BUTOXYCARBONYL)AMINO)ETHYL)PYRIMIDINE-5-CARBOXYLICACID is unique due to its specific structure, which combines the Boc-protected amine with a pyrimidine ring. This combination allows for specific interactions and applications in various fields of research.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-7(15-11(18)19-12(2,3)4)9-13-5-8(6-14-9)10(16)17/h5-7H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
HGVLAGUVEOOMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)

![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)




![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)


